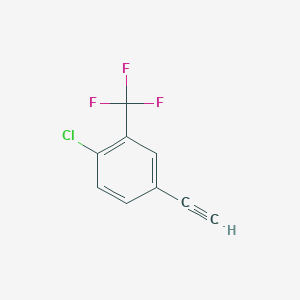

1-氯-4-乙炔基-2-(三氟甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H4ClF3 . It has a molecular weight of 204.58 . It is a clear, colorless liquid with an aromatic odor .

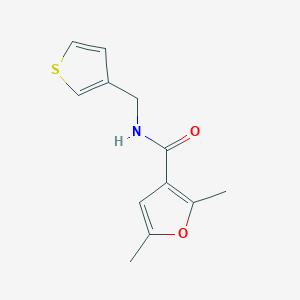

Molecular Structure Analysis

The molecular structure of 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene can be represented by the SMILES notation: FC(C1=CC(C#C)=CC=C1Cl)(F)F . This notation provides a way to represent the structure using ASCII strings.

Physical And Chemical Properties Analysis

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene is a liquid at room temperature . It has a melting point of 29-30°C . The density of this compound is 1.222 g/mL at 25°C . It has a refractive index of n20/D 1.4760 .

科学研究应用

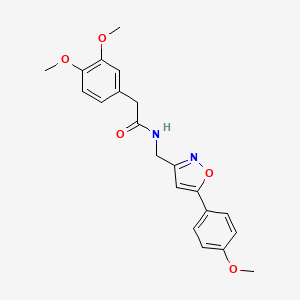

- 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene serves as a precursor for the synthesis of isocyanides. Isocyanides are versatile building blocks in organic chemistry, participating in various reactions such as the Ugi multicomponent reaction and the Passerini reaction. Researchers utilize this compound to introduce the ethynyl group into isocyanide derivatives, enabling the creation of diverse molecular scaffolds .

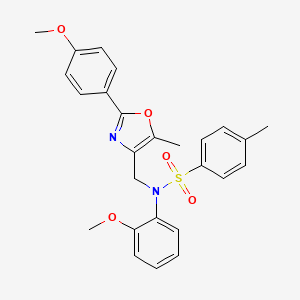

- The trifluoromethyl group in this compound can act as a protecting group for terminal alkynes. By selectively masking the ethynyl functionality, chemists can control the reactivity of alkynes during complex synthetic sequences. This protective strategy finds applications in the synthesis of electronic devices and other advanced materials .

- The benzylic position (adjacent to the aromatic ring) in 1-chloro-4-ethynyl-2-(trifluoromethyl)benzene is susceptible to nucleophilic substitution reactions. Depending on the reaction conditions and the nature of the nucleophile, both SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular) pathways can occur. Understanding these reactions is crucial for designing efficient synthetic routes .

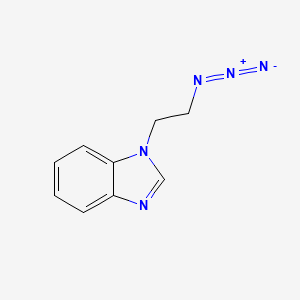

- Click chemistry aims to create robust, modular chemical reactions for diverse applications. The ethynyl group in this compound participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC), a prominent click reaction. Researchers employ CuAAC for bioconjugation, drug discovery, and material science. 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene contributes to this toolbox of click reactions .

- Incorporating the trifluoromethyl-substituted benzene ring into polymers can enhance their properties, such as thermal stability and solubility. Researchers explore the use of this compound as a monomer in polymerization reactions to create novel materials for applications in coatings, membranes, and optoelectronics .

- The combination of the ethynyl group and the trifluoromethyl substituent imparts electron-deficient character to the benzene ring. Such systems are valuable in materials science, supramolecular chemistry, and host-guest interactions. Researchers investigate the unique reactivity and properties of this compound in electron-poor aromatic frameworks .

Synthesis of Isocyanides

Protecting Group in Organic Synthesis

Benzylic Substitution Reactions

Click Chemistry Applications

Functional Materials and Polymers

Electron-Deficient Aromatic Systems

安全和危害

The safety information for 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene indicates that it has some hazards associated with it. The GHS pictograms indicate that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

属性

IUPAC Name |

1-chloro-4-ethynyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAATSLCOLDVOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2771597.png)

![N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2771601.png)

![N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2771604.png)

![2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2771609.png)

![N-(2,4-difluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2771611.png)

![N-(4-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771614.png)

![N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2771620.png)